
ラミプリル酸
概要
説明
ラミプリル酸は、アンジオテンシン変換酵素阻害薬として広く使用されているプロドラッグであるラミプリルの活性代謝物です。 この化合物は、アンジオテンシンIからアンジオテンシンIIへの変換を阻害することにより、高血圧、心不全、糖尿病性腎臓病の治療に重要な役割を果たし、血圧を低下させ、血管収縮を抑制します .
科学的研究の応用
Cardiovascular Applications
Hypertension Management
Ramiprilat is primarily used to treat hypertension. Clinical trials have demonstrated its efficacy in lowering blood pressure and reducing cardiovascular risks in various populations, including those with diabetes mellitus. For instance, the Heart Outcomes Prevention Evaluation study revealed that ramipril significantly reduced the risk of myocardial infarction, stroke, and cardiovascular death by 25% among diabetic patients .
Heart Failure
In patients with heart failure following acute myocardial infarction, ramiprilat has been shown to decrease all-cause mortality significantly. The Acute Infarction Ramipril Efficacy study indicated a 27% reduction in mortality risk with ramipril treatment . This effect is attributed to ramiprilat's ability to reduce left ventricular hypertrophy and improve overall cardiac function.
Renal Protection
Diabetic Nephropathy
Ramiprilat exhibits protective effects against renal damage in diabetic patients. Studies indicate that it reduces urinary albumin excretion, a marker of kidney damage, thereby delaying the progression of diabetic nephropathy . In patients with renal impairment, higher concentrations of ramiprilat have been observed, correlating with its therapeutic benefits .
Neuroprotective Effects
Recent research has explored ramiprilat's potential neuroprotective properties, particularly in mitigating radiation-induced myelopathy. A study involving rat models demonstrated that administration of ramipril reduced the incidence of paralysis following high-dose radiation exposure. This suggests a role for ramiprilat in protecting normal tissue from radiation damage . Further investigations are necessary to elucidate the underlying mechanisms and optimize its application in clinical settings.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of ramiprilat indicates a long elimination half-life, allowing for once-daily dosing. Following intravenous administration, ramiprilat has a half-life of approximately 0.75 hours and exhibits low clearance rates compared to its prodrug counterpart .
Toxicological Insights
While cases of ramiprilat toxicity are rare, instances have been documented where overdose led to significant adverse effects. For example, one case reported a concentration of 562 ng/mL in a suicide attempt involving ramipril tablets, highlighting the importance of monitoring therapeutic ranges . The typical therapeutic concentration for effective treatment ranges from 1 to 40 ng/mL.
Case Study 1: Cardiovascular Outcomes in Diabetic Patients
A randomized controlled trial involving 3,577 diabetic participants assessed the impact of ramipril on cardiovascular events. Results showed a significant reduction in myocardial infarction (22%), stroke (33%), and cardiovascular death (37%) among those treated with ramipril compared to placebo .
Case Study 2: Radiation-Induced Myelopathy
In an experimental study on rats subjected to radiation therapy, those administered with ramipril exhibited prolonged latency times before developing paralysis compared to control groups. This suggests that ramipril may serve as a mitigator against radiation-induced injuries in normal tissues .
作用機序
ラミプリル酸は、アンジオテンシンIからアンジオテンシンIIへの変換を担うアンジオテンシン変換酵素を阻害することによってその効果を発揮します。この阻害により、アンジオテンシンIIのレベルが低下し、血管拡張、血圧低下、アルドステロン分泌の減少につながります。 分子標的には、アンジオテンシン変換酵素とレニン-アンジオテンシン-アルドステロン系経路が含まれます .
生化学分析
Biochemical Properties
Ramiprilat plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, which regulates blood pressure and fluid balance. Ramiprilat binds to ACE with high affinity, preventing the formation of angiotensin II and thereby reducing vasoconstriction and aldosterone secretion . Additionally, Ramiprilat interacts with bradykinin receptors, enhancing the effects of bradykinin, a vasodilator .
Cellular Effects
Ramiprilat influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, Ramiprilat reduces the levels of angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . This inhibition also affects the renin-angiotensin-aldosterone system (RAAS), which plays a key role in regulating blood pressure and fluid balance . Furthermore, Ramiprilat enhances the effects of bradykinin, promoting vasodilation and improving endothelial function .
Molecular Mechanism
The molecular mechanism of Ramiprilat involves its high-affinity binding to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II . This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and decreased blood pressure . Additionally, Ramiprilat interferes with the sequestration of the B2 kinin receptor within the plasma membrane of endothelial cells, enhancing the vascular response to bradykinin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ramiprilat have been observed to change over time. Ramiprilat is rapidly hydrolyzed from Ramipril in the liver and kidneys, leading to its active form . The stability and degradation of Ramiprilat have been studied, showing a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours . Long-term effects on cellular function have been observed, including improved endothelial function and reduced vascular resistance .
Dosage Effects in Animal Models
In animal models, the effects of Ramiprilat vary with different dosages. Studies have shown that Ramiprilat is effective in lowering blood pressure in hypertensive animal models at doses ranging from 2.5 to 20 mg . Higher doses of Ramiprilat have been associated with increased risk of adverse effects, such as hypotension and renal impairment . The therapeutic window for Ramiprilat is crucial to achieve optimal benefits while minimizing toxic effects .
Metabolic Pathways
Ramiprilat is primarily metabolized in the liver and kidneys. After absorption, Ramipril is rapidly hydrolyzed to Ramiprilat, which is then further metabolized to a glucuronate conjugate and a diketopiperazine derivative . The majority of Ramiprilat is excreted in the urine as the glucuronate conjugate . The metabolic pathways of Ramiprilat involve hepatic and renal mechanisms, with a significant portion being excreted unchanged .
Transport and Distribution
Ramiprilat is rapidly distributed to all tissues, with higher concentrations observed in the liver, kidneys, and lungs compared to the blood . The transport and distribution of Ramiprilat within cells and tissues involve its binding to ACE and other transport proteins . The localization and accumulation of Ramiprilat in specific tissues contribute to its therapeutic effects in reducing blood pressure and improving cardiovascular outcomes .
Subcellular Localization
The subcellular localization of Ramiprilat involves its interaction with ACE and bradykinin receptors within the plasma membrane of endothelial cells . Ramiprilat interferes with the sequestration of the B2 kinin receptor to caveolin-rich membrane domains, enhancing the vascular response to bradykinin . This subcellular localization is crucial for the therapeutic effects of Ramiprilat in promoting vasodilation and improving endothelial function .
準備方法
合成経路と反応条件
ラミプリル酸は、ラミプリルからエステル基の加水分解によって合成されます。 このプロセスは肝代謝を含み、ラミプリルのエステル基が加水分解されて活性なカルボン酸形態のラミプリル酸が生成されます .
工業的生産方法
ラミプリル酸の工業的生産には、ラミプリルの合成に続いてラミプリル酸への変換が含まれます。 ラミプリルの合成は、通常、フェニルプロピルアミン誘導体をシクロペンタン環構造と反応させた後、エステル化を行い、続いて加水分解してラミプリル酸を生成します .
化学反応の分析
反応の種類
ラミプリル酸は、次のようなさまざまな化学反応を起こします。
酸化: ラミプリル酸は酸化されてジケトピペラジン誘導体を生成します。
還元: 還元反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
生成される主要な生成物
酸化: ジケトピペラジン誘導体。
還元: ラミプリル酸の還元形態。
科学研究への応用
ラミプリル酸は、次のような多くの科学研究に応用されています。
化学: アンジオテンシン変換酵素阻害を研究するためのモデル化合物として使用されます。
生物学: 細胞経路および酵素阻害に対するその影響について調査されています。
医学: 高血圧、心不全、糖尿病性腎臓病の治療のための臨床研究で広く使用されています。
類似化合物との比較
類似化合物
- ベナゼプリル
- フォシノプリル
- キナプリル
- トランドラプリル
比較
ラミプリル酸は、アンジオテンシン変換酵素に対する高い親和性と強力な阻害効果が特徴です。 他の類似化合物と比較して、ラミプリル酸は半減期が長く、作用持続時間が長いため、高血圧や心不全の長期管理に適した選択肢となっています .
生物活性
Ramiprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, widely used in clinical practice for the management of hypertension and heart failure. This article explores the biological activity of ramiprilat, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and relevant case studies.
Pharmacokinetics
Ramiprilat exhibits unique pharmacokinetic properties characterized by triphasic elimination kinetics. The half-lives of ramiprilat range from 2 to 4 hours, with significant plasma protein binding (approximately 56%) and a bioavailability of about 50% to 60% when administered orally .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Half-life | 2-4 hours |
Plasma protein binding | 56% |
Bioavailability | 50-60% |
Maximum plasma concentration | ~1 hour post-administration |
Studies indicate that less than 2% of total body ACE is found in plasma, with about 35% of an oral dose being absorbed. Importantly, 75% of ramipril metabolism occurs in the liver, with the remaining 25% converted to systemic ramiprilat .
Ramiprilat exerts its effects primarily through inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor. By blocking this pathway, ramiprilat leads to:
- Decreased vasoconstriction: Reducing blood pressure and alleviating strain on the cardiovascular system.
- Reduced inflammation: Lowering levels of reactive oxygen species and inflammatory markers.
- Renoprotective effects: Beneficial in diabetic patients by mitigating kidney damage associated with high blood pressure.
The activation of angiotensin II type 1 receptors (AT1R) is also inhibited, which is critical for its cardioprotective effects .
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of ramiprilat in improving cardiovascular outcomes. For instance:
- Heart Outcomes Prevention Evaluation (HOPE) Study: This landmark trial found that ramipril significantly reduced the risk of myocardial infarction by 22%, stroke by 33%, and cardiovascular death by 37% among high-risk patients .
- AIRE Study: Ramipril was associated with an extension of life expectancy averaging 14.5 months in patients with acute myocardial infarction compared to placebo .
Case Studies
1. RAMIC Trial:
A recent multicenter randomized controlled trial aimed to assess the efficacy of ramipril in reducing ICU admissions and mechanical ventilation requirements in COVID-19 patients. The trial involved administering ramipril at a dose of 2.5 mg daily for 14 days. Preliminary results suggested a potential benefit in reducing severe outcomes associated with COVID-19 .
2. Long-term Effects on Diabetic Patients:
In a cohort study focusing on diabetic patients with cardiovascular complications, ramipril demonstrated significant reductions in adverse events related to heart failure and renal impairment. Patients treated with ramipril showed improved renal function markers compared to those receiving standard care .
特性
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYTOTWMPBSLG-HILJTLORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016165 | |
Record name | Ramiprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87269-97-4 | |
Record name | Ramiprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87269-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramiprilat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087269974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramiprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14208 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ramiprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87269-97-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAMIPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N5U4QFC3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ramiprilat exert its therapeutic effects?
A1: Ramiprilat primarily acts by inhibiting ACE, a zinc-containing enzyme crucial for converting angiotensin I to angiotensin II. [] This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure. [, ]
Q2: Does ramiprilat target any other pathways beyond ACE inhibition?
A2: Research suggests ramiprilat may also influence the bradykinin system. It inhibits bradykinin degradation and potentially interacts directly with bradykinin B2 receptors, amplifying bradykinin's vasodilatory and cardioprotective effects. [, , ]
Q3: Does ramiprilat directly affect vascular smooth muscle cells?
A3: Ramiprilat has been shown to directly affect vascular smooth muscle cells by influencing calcium kinetics, potentially contributing to its vasodilatory effect. [] It was observed to increase basal intracellular calcium levels and attenuate the calcium-mobilizing effect of angiotensin II in cultured vascular smooth muscle cells. []
Q4: How does ramiprilat impact the heart in the context of ischemia/reperfusion injury?
A4: Ramiprilat has demonstrated cardioprotective effects by reducing myocardial infarct size in animal models of ischemia/reperfusion injury. [, , ] This protective effect appears to be mediated by bradykinin, as it was abolished by pretreatment with a bradykinin B2 antagonist. []
Q5: Does the inhibitory effect of ramiprilat on ACE vary across different tissues?
A5: Ramiprilat exhibits varying potency across different tissues. While it demonstrates potent ACE inhibition in plasma, lung, and heart, its activity in the kidney is comparatively lower. [] This difference is attributed to the presence of esterases in the kidney that metabolize ramipril, the prodrug of ramiprilat, making it more potent in this organ. []
Q6: How is ramiprilat metabolized and excreted?
A6: Ramiprilat is primarily eliminated via both hepatic and renal pathways. Approximately two-thirds of circulating ramiprilat is eliminated by the kidneys, while the liver is responsible for eliminating the remaining one-third. []
Q7: Does renal impairment affect the pharmacokinetics of ramiprilat?
A7: Yes, renal impairment significantly influences ramiprilat pharmacokinetics. Patients with renal insufficiency exhibit a prolonged terminal half-life, higher peak plasma concentrations, and greater area under the plasma concentration-time curve for ramiprilat compared to those with normal renal function. [, ]
Q8: Does the presence of food affect the absorption of ramipril?
A9: The presence of food in the gastrointestinal tract does not significantly affect the absorption or conversion of ramipril to ramiprilat. []
Q9: How does ramiprilat distribute within the body?
A10: Ramiprilat demonstrates the ability to cross the blood-brain barrier, although the concentrations achieved in the cerebrospinal fluid are significantly lower than those in plasma. []
Q10: Does ramiprilat impact endothelial progenitor cell migration?
A12: Ramiprilat has been shown to enhance the migration of endothelial progenitor cells (EPCs) in a dose-dependent manner. [, ] This effect was further enhanced when combined with secretome derived from human umbilical cord blood-mesenchymal stem cells. [, ]
Q11: What is the impact of ramiprilat on matrix metalloproteinases (MMPs)?
A13: Ramiprilat has demonstrated the ability to inhibit the activity of MMPs, specifically MMP-2, MMP-3, and MMP-9, which are implicated in the pathogenesis of Crohn's disease fistulas and cardiac remodeling in heart failure. [, ]
Q12: Does ramiprilat affect the baroreceptor reflex?
A14: Ramiprilat has been shown to improve baroreflex sensitivity, which plays a crucial role in blood pressure regulation. [] This effect is attributed to the increased levels of angiotensin-(1-7), another component of the RAAS, following ACE inhibition. []
Q13: What are the potential side effects of ramiprilat?
A13: This Q&A section focuses solely on the scientific aspects of ramiprilat and excludes information about drug side effects, interactions, or contraindications.
Q14: What analytical techniques are employed to quantify ramiprilat in biological samples?
A16: Several analytical methods have been developed and validated for the quantification of ramiprilat in biological samples, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), gas chromatography-mass spectrometry (GC-MS), and radioimmunoassay. [, , , ]
Q15: What are the key considerations in developing a robust analytical method for ramiprilat?
A17: A robust analytical method for ramiprilat should demonstrate high sensitivity, specificity, accuracy, precision, and reproducibility. [, , ] Additionally, it is crucial to account for potential interferences from metabolites, endogenous compounds, and co-administered medications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。